3-(4-Bromophenyl)-6-methylthian-3-ol
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Overview
Description
3-(4-Bromophenyl)-6-methylthian-3-ol is an organic compound that features a bromophenyl group attached to a thian-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-methylthian-3-ol typically involves the reaction of 4-bromophenyl derivatives with thian-3-ol precursors. One common method includes the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid, which is then subjected to further reactions to introduce the thian-3-ol moiety . The reaction conditions often involve the use of bromine and mercuric oxide for bromination, followed by condensation reactions with appropriate thian-3-ol precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methylthian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to phenyl or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-6-methylthian-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the thian-3-ol moiety may influence the compound’s overall activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the thian-3-ol moiety.
4-Bromothiophenol: Contains a bromophenyl group attached to a thiophenol structure.
Pyrazoline derivatives: Compounds with similar bromophenyl groups but different core structures.
Uniqueness
3-(4-Bromophenyl)-6-methylthian-3-ol is unique due to the combination of the bromophenyl group with the thian-3-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15BrOS |
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Molecular Weight |
287.22 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-methylthian-3-ol |
InChI |
InChI=1S/C12H15BrOS/c1-9-6-7-12(14,8-15-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
DKFFGPBOVIOPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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